molecular formula C9H9N3O5 B189112 N-(4-methyl-2,6-dinitrophenyl)acetamide CAS No. 49804-47-9

N-(4-methyl-2,6-dinitrophenyl)acetamide

Cat. No.: B189112
CAS No.: 49804-47-9
M. Wt: 239.18 g/mol
InChI Key: OFIDOLGSIHMBKD-UHFFFAOYSA-N
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Description

N-(4-methyl-2,6-dinitrophenyl)acetamide is a chemical compound with the molecular formula C9H9N3O5 and a molecular weight of 239.185 g/mol . It is characterized by the presence of a methyl group and two nitro groups on a phenyl ring, along with an acetamide functional group. This compound is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-methyl-2,6-dinitrophenyl)acetamide can be synthesized through the nitration of 4-methylacetanilide. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow reactors and automated systems for better control and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-2,6-dinitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methyl-2,6-dinitrophenyl)acetamide is unique due to the presence of two nitro groups and a methyl group on the phenyl ring, which imparts distinct chemical and biological properties. This structural arrangement allows for specific interactions and reactivity that are not observed in similar compounds .

Properties

IUPAC Name

N-(4-methyl-2,6-dinitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O5/c1-5-3-7(11(14)15)9(10-6(2)13)8(4-5)12(16)17/h3-4H,1-2H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIDOLGSIHMBKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396539
Record name N-(4-methyl-2,6-dinitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49804-47-9
Record name N-(4-methyl-2,6-dinitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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